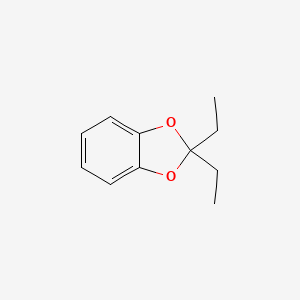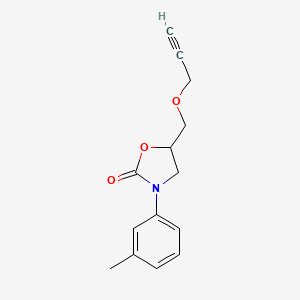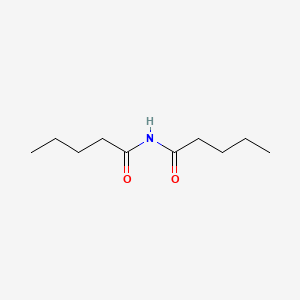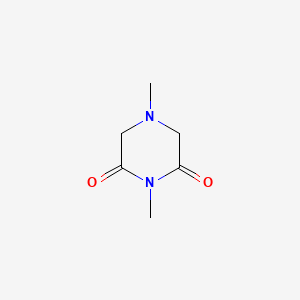
Diiodo(sulfanylidene)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodo(sulfanylidene)phosphanium is a chemical compound characterized by the presence of phosphorus, sulfur, and iodine atoms. It is known for its unique reactivity and potential applications in various fields of chemistry and industry. The compound’s structure includes a phosphorus atom bonded to two iodine atoms and a sulfur atom, forming a distinctive molecular arrangement.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diiodo(sulfanylidene)phosphanium typically involves the reaction of phosphorus triiodide with sulfur-containing compounds under controlled conditions. One common method includes the use of a solvent such as dichloromethane, with the reaction carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and precise temperature control are crucial to maintain the quality and consistency of the compound.
化学反応の分析
Types of Reactions: Diiodo(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.
科学的研究の応用
Diiodo(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which diiodo(sulfanylidene)phosphanium exerts its effects involves the interaction of its phosphorus and sulfur atoms with target molecules. The compound can form stable complexes with metals and other elements, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Phosphonium Salts: Compounds like triphenylphosphonium iodide share similarities in structure and reactivity.
Sulfur-Containing Phosphines: Compounds such as thiophosphoryl chloride exhibit similar chemical behavior.
特性
CAS番号 |
31864-60-5 |
|---|---|
分子式 |
I2PS+ |
分子量 |
316.85 g/mol |
IUPAC名 |
diiodo(sulfanylidene)phosphanium |
InChI |
InChI=1S/I2PS/c1-3(2)4/q+1 |
InChIキー |
OGSAAILZZDQCNZ-UHFFFAOYSA-N |
正規SMILES |
[P+](=S)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)

![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)


![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
